![molecular formula C13H17N3O2S2 B5750193 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide CAS No. 3572-41-6](/img/structure/B5750193.png)
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
Overview
Description
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using different methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide varies depending on its application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the activity of certain enzymes and cytokines involved in inflammation. In agriculture, it acts as a herbicide by inhibiting the activity of certain enzymes involved in the synthesis of essential amino acids in plants.
Biochemical and Physiological Effects:
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects depending on its application. In medicine, it has been shown to reduce tumor growth and inflammation. It also has a low toxicity profile and does not affect normal cells. In agriculture, it has been shown to effectively control weed growth without affecting crop growth. It also has a low environmental impact.
Advantages and Limitations for Lab Experiments
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It also has a low toxicity profile and does not affect normal cells. However, one of the limitations of using N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide in lab experiments is its limited solubility in water, which can affect its effectiveness in certain applications.
Future Directions
There are several future directions for research on N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide. One direction is to further study its potential applications in medicine, particularly in the treatment of cancer and inflammation. Another direction is to explore its potential use as a herbicide in agriculture. Additionally, research can be conducted on the synthesis of new materials using N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide as a building block. Finally, further studies can be conducted on the mechanism of action and biochemical and physiological effects of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide to better understand its potential applications.
In conclusion, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide is a chemical compound that has shown promising results in various scientific research applications. Its potential use in medicine, agriculture, and material science makes it a valuable compound for further research. Its low toxicity profile and easy synthesis make it an attractive option for lab experiments. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide can be synthesized using different methods. One of the most common methods is the reaction between 4-methylbenzenesulfonyl chloride and 5-isobutyl-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. This method results in the formation of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide with a yield of around 60%.
Scientific Research Applications
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. In agriculture, it has been studied for its potential use as a herbicide. In material science, it has been used as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-9(2)8-12-14-15-13(19-12)16-20(17,18)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAGBWNSEHFSDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189242 | |
Record name | p-Toluenesulfonamide, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3572-41-6 | |
Record name | p-Toluenesulfonamide, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC97573 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97573 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Toluenesulfonamide, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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